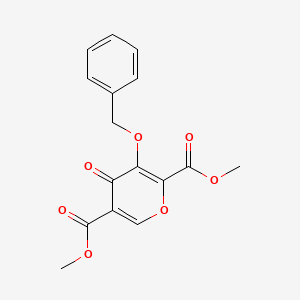

dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Descripción

Nomenclature and Chemical Classification

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate belongs to the class of heterocyclic organic compounds known as pyranones or pyrones, which are characterized by an unsaturated six-membered ring containing one oxygen atom and a ketone functional group. The systematic nomenclature of this compound reflects its complex structural architecture, with the International Union of Pure and Applied Chemistry name being dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate. This naming convention systematically describes each structural component, beginning with the dimethyl ester groups at positions 2 and 5, followed by the 4-oxo designation indicating the ketone functionality, and concluding with the 3-phenylmethoxy substituent that describes the benzyloxy group attached at position 3 of the pyran ring.

The compound exhibits multiple synonymous names in chemical literature and databases, including 4H-Pyran-2,5-dicarboxylic acid, 4-oxo-3-(phenylmethoxy)-, 2,5-dimethyl ester, and 4-Oxo-3-(phenylmethoxy)-4H-pyran-2,5-dicarboxylic acid 2,5-dimethyl ester. These alternative nomenclatures reflect different approaches to systematic naming while maintaining chemical accuracy. The compound is also recognized by various commercial identifiers such as Dolutegravir Intermediate3, highlighting its pharmaceutical significance. The multiplicity of names underscores the compound's importance across different chemical disciplines and its widespread recognition in both academic and industrial contexts.

From a classification perspective, this compound represents a convergence of several important chemical families. As a pyran derivative, it belongs to the broader category of oxygen-containing heterocycles that have demonstrated significant biological and pharmacological activities. The presence of multiple ester functionalities classifies it within the carboxylate family, while the benzyloxy substituent introduces aromatic character to the molecule. This multi-functional nature places the compound at the intersection of heterocyclic chemistry, ester chemistry, and aromatic substitution chemistry, making it a versatile building block for complex synthetic transformations.

Structural Identification and Registry Data

The molecular structure of this compound is definitively characterized by its molecular formula C₁₆H₁₄O₇ and molecular weight of 318.28 grams per mole. The compound is registered under Chemical Abstracts Service number 1246616-66-9, providing a unique identifier for database searches and regulatory documentation. The structural complexity is further elucidated through advanced chemical descriptors, including the International Chemical Identifier string InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3, which provides a machine-readable representation of the molecular connectivity.

The Simplified Molecular Input Line Entry System representation COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC provides a linear notation that captures the complete structural information. This representation reveals the systematic arrangement of functional groups, with the pyran ring serving as the central scaffold decorated with methyl ester groups at positions 2 and 5, a ketone at position 4, and a benzyloxy substituent at position 3. The computational chemistry data indicates specific physicochemical properties including a topological polar surface area of 92.04 square angstroms, a calculated logarithm of the partition coefficient of 1.792, seven hydrogen bond acceptors, zero hydrogen bond donors, and five rotatable bonds.

The three-dimensional conformational analysis reveals the spatial arrangement of functional groups that influences the compound's reactivity and potential interactions. The pyran ring adopts a planar conformation typical of aromatic and pseudo-aromatic systems, while the benzyloxy substituent introduces additional conformational flexibility through rotation around the carbon-oxygen bond connecting the benzyl group to the pyran ring. The ester functionalities at positions 2 and 5 are oriented to minimize steric interactions while maintaining optimal electronic properties for potential chemical transformations.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of pyran heterocyclic chemistry, which has evolved significantly since the mid-20th century. Pyran compounds were first isolated and characterized in 1962 through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, marking the beginning of systematic investigation into this class of heterocycles. The initial discovery revealed that pyran compounds were inherently unstable, particularly in the presence of air, with 4H-pyran easily disproportionating to corresponding dihydropyran and pyrylium ion species. These early observations established the fundamental reactivity patterns that would later inform the development of more stable pyran derivatives.

The historical progression of pyran chemistry has been marked by the recognition of their biological significance and pharmaceutical potential. Natural products containing pyran rings, such as pyranoflavonoids, demonstrated important biological activities that stimulated interest in synthetic pyran derivatives. The development of synthetic methodologies for pyran construction evolved from simple cyclization reactions to sophisticated multicomponent reaction strategies that enabled the preparation of complex substituted pyrans with defined stereochemistry and functional group arrangements. These methodological advances were crucial for accessing compounds like this compound, which requires precise control over substitution patterns and functional group compatibility.

The emergence of this specific compound represents a convergence of several historical trends in heterocyclic chemistry. The incorporation of benzyloxy protecting groups reflects the evolution of protecting group strategies in organic synthesis, allowing for selective manipulation of functional groups during complex synthetic sequences. The dicarboxylate functionality represents the application of ester chemistry to heterocyclic scaffolds, enabling both structural modification and potential bioactivity modulation. The integration of these elements into a single molecular framework exemplifies the modern approach to heterocyclic drug design, where multiple functional elements are combined to achieve specific therapeutic objectives.

Significance in Pyran Chemistry Research

This compound occupies a significant position in contemporary pyran chemistry research due to its role as a versatile synthetic intermediate and its contribution to understanding structure-activity relationships in heterocyclic systems. The compound exemplifies the principle that pyran derivatives can serve as privileged scaffolds for pharmaceutical development, as evidenced by its identification as a key intermediate in dolutegravir synthesis. This pharmaceutical connection highlights the practical importance of pyran chemistry beyond academic investigation, demonstrating how fundamental heterocyclic research translates into therapeutic applications.

The structural features of this compound contribute to our understanding of pyran reactivity and substitution patterns. The presence of multiple carboxylate groups suggests potential for diverse chemical transformations, including esterification and nucleophilic substitution reactions. The benzyloxy substituent may enhance lipophilicity and provide opportunities for further structural modification through debenzylation or substitution reactions. These characteristics position the compound as a valuable building block for exploring chemical space around the pyran core, enabling the synthesis of diverse analogues for biological evaluation.

Research investigations into 4H-pyran derivatives have demonstrated their significant antimicrobial and biological activities, with studies showing effectiveness against Mycobacterium bovis and various fungal species. The structural similarity of this compound to these bioactive compounds suggests potential for analogous biological activities, though specific evaluations would require dedicated studies. The compound's role in pharmaceutical synthesis also underscores the importance of pyran chemistry in modern drug discovery programs, where heterocyclic scaffolds serve as starting points for medicinal chemistry optimization campaigns.

The synthetic accessibility of this compound through established methodologies, including multicomponent reactions and condensation strategies, makes it an attractive target for synthetic method development. Researchers have developed improved synthetic approaches to related pyran dicarboxylates, demonstrating the ongoing interest in optimizing routes to these valuable intermediates. The compound thus serves both as a target molecule for synthetic methodology development and as a starting point for accessing more complex pyran-containing structures through further elaboration of its functional groups.

Propiedades

IUPAC Name |

dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVROVKRCYLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is primarily used in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling.

Mode of Action

In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process of oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound. This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds.

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of chemical reactions like the Suzuki–Miyaura coupling, we can consider it as the compound’s reactivity and stability. The compound’s reactivity in the Suzuki–Miyaura coupling is influenced by factors such as the choice of catalyst, the presence of a base, and the reaction temperature.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond. This is a critical step in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics.

Action Environment

The action of this compound in the Suzuki–Miyaura coupling is influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the choice of solvent, and the presence of other substances that can act as ligands or bases. These factors can significantly influence the efficiency and selectivity of the coupling reaction.

Actividad Biológica

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS Number: 1246616-66-9) is an organic compound with significant interest in medicinal chemistry due to its biological activity and potential applications as an intermediate in drug synthesis, particularly in the production of dolutegravir, an antiretroviral medication used to treat HIV . This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₇ |

| Molecular Weight | 318.278 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 534.9 ± 50.0 °C |

| Flash Point | 238.9 ± 30.2 °C |

| Log P | 0.67 |

Pharmacological Properties

This compound exhibits various biological activities, primarily as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2C9 enzymes . This inhibition can influence the pharmacokinetics of co-administered drugs that are metabolized by these pathways.

The compound's mechanism of action is linked to its structural features that allow it to interact with enzyme active sites, thereby inhibiting their function. This interaction can lead to altered metabolic pathways for various drugs, enhancing or diminishing their therapeutic effects.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, compounds with similar structures often require careful evaluation for potential adverse effects. As it is primarily used as a research chemical and intermediate in drug synthesis, safety precautions should be observed during handling.

Synthesis and Application in Dolutegravir Production

A notable application of this compound is its role as an intermediate in the synthesis of dolutegravir. In a study focusing on the synthetic route to dolutegravir, researchers utilized this compound effectively to yield high purity and yield . The synthesis typically involves several steps where this compound serves as a key building block.

Research Findings

Recent studies have explored the compound's potential beyond its role in drug synthesis. For instance:

- Antimicrobial Activity : Preliminary investigations indicated that derivatives of pyran compounds exhibit antimicrobial properties against various bacterial strains.

- Antioxidant Properties : Some studies suggest that compounds with similar structural motifs may possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Comparative Studies

A comparative analysis of this compound with other pyran derivatives revealed distinct biological profiles that underscore its unique pharmacological potential.

| Compound Name | Biological Activity |

|---|---|

| This compound | CYP Inhibition |

| Pyran Derivative A | Antimicrobial |

| Pyran Derivative B | Antioxidant |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antiviral Properties : Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has been studied as an intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV. The compound's structure allows for modifications that enhance its efficacy against viral replication .

- Anti-cancer Activity : Research indicates that derivatives of pyran compounds exhibit cytotoxic effects against various cancer cell lines. The benzyloxy group in this compound may contribute to its bioactivity by improving solubility and cellular uptake .

- Enzyme Inhibition : Some studies suggest that this compound can act as an enzyme inhibitor in metabolic pathways relevant to disease processes, potentially leading to therapeutic applications in metabolic disorders .

Organic Synthesis Applications

- Synthetic Intermediates : The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules due to its reactive functional groups .

- Reactions with Nucleophiles : this compound can undergo nucleophilic substitution reactions, making it a valuable reagent for synthesizing other pyran derivatives .

Case Study 1: Synthesis of Dolutegravir

In a recent study, this compound was synthesized as an intermediate for Dolutegravir production. The reaction involved using sodium t-butoxide and dimethyl oxalate in toluene at elevated temperatures, yielding high purity and yield of the desired product .

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the cytotoxic effects of various derivatives of pyran compounds on human cancer cell lines. The results indicated that modifications to the benzyloxy group significantly influenced the compound's potency against cancer cells, highlighting the importance of structural optimization in drug design .

Comparación Con Compuestos Similares

Pyrazole Dicarboxylate Derivatives

Compounds such as dimethyl 3-(4-oxo-4H-furo[2,3-h]chromen-3-yl)-1-phenyl-1H-pyrazole-4,5-dicarboxylate (5v) and diethyl 3-(4-oxo-4H-furo[2,3-h]chromen-3-yl)-1-phenyl-1H-pyrazole-4,5-dicarboxylate (5x) share structural motifs with the target compound, including dicarboxylate esters and fused aromatic systems. Key differences include:

- Substituents : Compound 5v has a fused furochromene ring, while the target compound features a benzyloxy group.

- Yield: The target compound’s synthetic yield is unspecified, whereas 5v and 5x are obtained in 79% and 78% yields, respectively .

Diethyl 4-Oxo-4H-Pyran-2,5-dicarboxylate

This compound (synthesized via reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate) lacks the benzyloxy group present in the target compound . Key distinctions include:

- Reactivity : The absence of the benzyloxy group simplifies downstream modifications but reduces steric protection of the ketone group.

- Applications : Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is primarily a precursor for dihydropyridine derivatives, whereas the target compound is tailored for antiviral synthesis .

High-Similarity Compounds ()

The target compound shows a structural similarity score of 0.98 with dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (self-comparison) and 0.72–0.87 with derivatives like 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid . Differences include:

- Ester vs. Carboxylic Acid : The carboxylic acid derivative lacks methyl ester groups, reducing stability but increasing solubility in polar solvents.

- Log Po/w : The target compound’s log P (partition coefficient) is likely higher due to ester groups, favoring lipid-rich environments .

Métodos De Preparación

Benzylation of Hydroxyl Group

- Reaction: The hydroxyl group at position 3 of the pyranone ring is benzylated using benzyl chloride in the presence of sodium hydroxide.

- Conditions: Methanol-water solvent system, temperature around 70 °C.

- Outcome: Formation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV).

- Yield and Purity: Approximately 84% yield with 98% purity.

- Analytical Data: LC-MS [M+H]+ = 233.08 confirms molecular weight (from patent WO2020132820A1).

Oxidation to Carboxylic Acid

- Reaction: The hydroxymethyl group at position 2 is oxidized to a carboxylic acid using TEMPO-mediated oxidation with sodium hypochlorite as the oxidant.

- Conditions: Dichloromethane-water biphasic system, temperature at 5 °C, sodium bicarbonate and sodium bromide as additives.

- Workup: After reaction completion, sodium thiosulfate is added to quench excess oxidant, followed by acidification and extraction.

- Outcome: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound VI) is obtained.

- Yield and Purity: Yield ranges from 77% to 83% with purity 99%.

- Analytical Data: LC-MS [M+H]+ = 247.06; 1H NMR (DMSO-d6) δ 8.00 (d, J=5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J=5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H).

Esterification to Dimethyl Ester

- Reaction: The carboxylic acid groups at positions 2 and 5 are esterified using methanol under acidic or catalytic conditions to form the dimethyl ester.

- Typical Conditions: Methanol solvent, acid catalyst like sulfuric acid or acid resin, reflux or controlled temperature.

- Outcome: Formation of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate.

- Notes: This step is critical to introduce the dimethyl ester groups necessary for the final compound.

Continuous Flow Chemistry Approach

Recent research (Nqeketo and Watts, 2023) has demonstrated the use of continuous flow chemistry to synthesize pyranone derivatives related to this compound, improving reaction control, scalability, and safety.

- Batch vs. Continuous Flow: Continuous flow allows precise temperature and reagent control, leading to efficient multi-step synthesis.

- Applications: Hydrolysis, oxidation, acetal deprotection, and amidation reactions have been successfully performed in continuous flow setups.

- Analytical Monitoring: Reactions are monitored by HPLC, NMR, and FTIR to ensure product purity and yield.

- Potential for Scale-up: Continuous flow methods facilitate larger scale production with consistent quality.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Purity (%) | Key Analytical Data |

|---|---|---|---|---|---|---|

| 1 | Benzylation | Benzyl chloride, NaOH, MeOH/H2O, 70 °C | 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (IV) | 84 | 98 | LC-MS [M+H]+ = 233.08 |

| 2 | Oxidation to acid | TEMPO, NaOCl (10%), NaHCO3, NaBr, 5 °C | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (VI) | 77-83 | 99 | LC-MS [M+H]+ = 247.06; 1H NMR |

| 3 | Esterification | Methanol, acid catalyst, reflux | This compound | Variable | High | Confirmed by NMR and MS |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS): LC-MS provides molecular weight confirmation.

- Fourier-Transform Infrared Spectroscopy (FTIR): Used to verify functional groups such as esters and carbonyls.

- High-Performance Liquid Chromatography (HPLC): Monitors purity and reaction progress.

- Thin Layer Chromatography (TLC): Quick monitoring of reaction completion.

These methods ensure that the compound meets the required purity and structural criteria for research applications.

Additional Notes on Preparation

- The benzylation step requires careful control of temperature and base concentration to avoid side reactions.

- TEMPO-mediated oxidation is preferred for mild and selective oxidation of primary alcohols to acids.

- Esterification conditions must be optimized to prevent hydrolysis or overreaction.

- Continuous flow synthesis offers advantages in reproducibility and scale but requires specialized equipment.

This detailed synthesis overview integrates classical batch methods and modern continuous flow techniques, supported by analytical data to ensure the preparation of high-purity this compound suitable for research and development purposes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, and how can experimental parameters be optimized?

- Methodological Answer : A foundational approach involves esterification and benzyl protection of 4-oxo-4H-pyran-2,5-dicarboxylic acid derivatives. Obydennov et al. (2013) demonstrated improved synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate via microwave-assisted cyclization, achieving higher yields (85–90%) compared to conventional methods (60–65%) . For the dimethyl analog, substituting ethyl with methyl esters and optimizing reaction time/temperature (e.g., 80°C for 4 hours under N₂) can enhance efficiency. Solvent choice (e.g., DMF for solubility) and catalyst screening (e.g., p-TsOH) are critical for benzyloxy group introduction.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ester groups (δ ~3.8–4.0 ppm for methoxy protons) and benzyloxy substituents (δ ~5.1 ppm for CH₂).

- X-ray Diffraction : Single-crystal X-ray studies (e.g., Fun et al., 2011) resolve stereochemistry and confirm substituent positions, with data-to-parameter ratios >20 ensuring reliability .

- IR : Strong C=O stretches (~1740 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations streamline reaction design for derivatives of this compound?

- Methodological Answer : The ICReDD framework integrates quantum chemical reaction path searches (e.g., DFT) with experimental validation to optimize substituent effects. For instance, simulating transition states for benzyloxy group substitution can predict regioselectivity and activation barriers, reducing trial-and-error experimentation . Software like Gaussian or ORCA paired with cheminformatics tools (e.g., RDKit) enables rapid screening of reaction conditions (solvent, catalyst) for novel analogs.

Q. How should researchers address contradictions in reported spectral data or reactivity profiles across studies?

- Methodological Answer : Cross-validate findings using orthogonal techniques:

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphic forms. Pair IR with X-ray diffraction to correlate solid-state packing with spectral shifts .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting NMR chemical shifts or reaction yields.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems (microreactors) to enhance heat/mass transfer, as suggested in CRDC subclass RDF2050112 .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring of intermediates.

- Work-up Optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes emulsions, while recrystallization in ethanol/water (1:2) improves purity.

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The benzyloxy group acts as a directing/blocking group:

- Electrophilic Substitution : Ortho/para positions are activated for nitration or halogenation.

- Nucleophilic Attack : Steric hindrance from the benzyl moiety reduces reactivity at C-3, favoring C-5 modifications. Comparative studies with methyl or ethyl analogs (e.g., diethyl 4-oxo-4H-pyran-2,5-dicarboxylate) highlight these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.